3-Methyl-4-propylheptane

Description

BenchChem offers high-quality 3-Methyl-4-propylheptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-4-propylheptane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

61868-97-1 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

3-methyl-4-propylheptane |

InChI |

InChI=1S/C11H24/c1-5-8-11(9-6-2)10(4)7-3/h10-11H,5-9H2,1-4H3 |

InChI Key |

WAMROSASDOIVDE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)C(C)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methyl-4-propylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the branched alkane, 3-Methyl-4-propylheptane. The information is presented to be a valuable resource for professionals in research, science, and drug development who may encounter this compound or its isomers in their work, particularly in contexts such as solvent characterization, formulation studies, or as a reference in analytical chemistry.

Chemical Identity

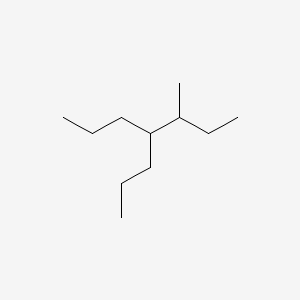

3-Methyl-4-propylheptane is a saturated hydrocarbon and an isomer of undecane. Its structure consists of a seven-carbon heptane (B126788) backbone with a methyl group at the third position and a propyl group at the fourth position.

| Identifier | Value |

| IUPAC Name | 3-Methyl-4-propylheptane |

| Molecular Formula | C₁₁H₂₄ |

| CAS Number | 61868-97-1 |

| Canonical SMILES | CCCC(CCC)C(C)CC |

| InChI | InChI=1S/C11H24/c1-5-8-11(9-6-2)10(4)7-3/h10-11H,5-9H2,1-4H3 |

Physical and Chemical Constants

The physical properties of 3-Methyl-4-propylheptane are primarily determined by its molecular structure, specifically its molecular weight and the degree of branching, which influences the strength of intermolecular van der Waals forces.

| Property | Value | Source |

| Molecular Weight | 156.31 g/mol | [1] |

| Boiling Point | 179 - 184 °C | [2] |

| Melting Point | -57.06 °C (estimate) | [2] |

| Density | 0.7546 - 0.759 g/cm³ | [2] |

| Refractive Index | 1.4225 | [2] |

Solubility

Vapor Pressure

Specific vapor pressure data for 3-Methyl-4-propylheptane is not available in the cited literature. However, the vapor pressure of alkanes can be estimated using various equations of state or semi-empirical correlations like the Antoine equation. The Antoine equation relates vapor pressure (P) to temperature (T) using substance-specific constants (A, B, and C):

log₁₀(P) = A - (B / (C + T))

While the specific constants for 3-Methyl-4-propylheptane are not published, generalized methods for predicting these coefficients for alkanes based on their molecular weight and other physical properties are available. For reference, the vapor pressure of the straight-chain isomer, n-undecane, is approximately 55 Pa at 25 °C.[6]

Experimental Protocols

The following sections detail the general methodologies for determining the key physical properties of liquid alkanes like 3-Methyl-4-propylheptane.

Determination of Boiling Point (Capillary Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology:

-

A small amount of the liquid sample is placed in a test tube or a small vial.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The apparatus is heated, and the temperature at which a steady stream of bubbles emerges from the capillary tube is noted. This indicates that the vapor pressure of the liquid has overcome the atmospheric pressure.

-

The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (Pycnometer Method)

Principle: Density is the mass per unit volume of a substance.

Methodology:

-

A pycnometer, a flask with a specific, accurately known volume, is weighed empty.

-

The pycnometer is then filled with the liquid sample, ensuring no air bubbles are present.

-

The filled pycnometer is weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

Principle: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

Methodology:

-

A few drops of the liquid sample are placed on the prism of an Abbe refractometer.

-

Light of a specific wavelength (typically the sodium D-line, 589 nm) is passed through the sample.

-

The user looks through the eyepiece and adjusts the instrument until the light and dark fields meet at a sharp line in the center of the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

The temperature should be recorded as the refractive index is temperature-dependent.

Determination of Melting Point (Capillary Method)

Principle: The melting point is the temperature at which a solid becomes a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

Methodology:

-

A small amount of the solid sample is finely powdered and packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. Since 3-Methyl-4-propylheptane has a very low estimated melting point, this procedure would require a specialized low-temperature apparatus.

Visualizations

Structure-Property Relationship

The physical properties of 3-Methyl-4-propylheptane are a direct consequence of its molecular structure. The following diagram illustrates the logical relationship between its structural features and its key physical properties.

Caption: Relationship between molecular structure and physical properties.

Experimental Workflow for Characterization

The following diagram outlines a logical workflow for the experimental characterization of an unknown sample suspected to be an isomer of undecane, such as 3-Methyl-4-propylheptane.

Caption: A typical experimental workflow for isomer characterization.

References

- 1. 3-Methyl-4-propylheptane | C11H24 | CID 53425838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-methyl-4-propylheptane [chemicalbook.com]

- 3. oit.edu [oit.edu]

- 4. Undecane | C11H24 | CID 14257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Undecane - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Isolation of 3-Methyl-4-propylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for the preparation of 3-methyl-4-propylheptane, a branched alkane. The document details a two-step synthetic pathway involving a Grignard reaction followed by a Barton-McCombie deoxygenation. It includes detailed experimental protocols, characterization data, and purification methods.

Synthetic Strategy

The synthesis of 3-methyl-4-propylheptane can be efficiently achieved through a two-step process. The first step involves the nucleophilic addition of a propylmagnesium bromide Grignard reagent to 3-methyl-4-heptanone. This reaction forms the tertiary alcohol, 3-methyl-4-propylheptan-4-ol. The subsequent step is the deoxygenation of this tertiary alcohol to the target alkane, 3-methyl-4-propylheptane, via the Barton-McCombie reaction. This method is advantageous for its reliability in forming the carbon skeleton and the mild conditions of the deoxygenation step, which minimizes the risk of rearrangements.

Experimental Protocols

2.1. Step 1: Synthesis of 3-Methyl-4-propylheptan-4-ol via Grignard Reaction

This protocol is adapted from standard Grignard reaction procedures with ketones.

-

Materials:

-

Magnesium turnings

-

3-Methyl-4-heptanone

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Iodine crystal (for initiation)

-

-

Procedure:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried under an inert atmosphere (nitrogen or argon).

-

Magnesium turnings (1.2 equivalents) are placed in the flask. A crystal of iodine is added to activate the magnesium surface.

-

A solution of 1-bromopropane (1.1 equivalents) in anhydrous diethyl ether is prepared and added to the dropping funnel. A small portion of this solution is added to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

The remaining 1-bromopropane solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

The reaction mixture is cooled to 0 °C in an ice bath.

-

A solution of 3-methyl-4-heptanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

The reaction is quenched by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

-

The ethereal layer is decanted, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield crude 3-methyl-4-propylheptan-4-ol.

-

2.2. Step 2: Synthesis of 3-Methyl-4-propylheptane via Barton-McCombie Deoxygenation

This protocol is a general procedure for the deoxygenation of tertiary alcohols.[1][2]

-

Materials:

-

Crude 3-methyl-4-propylheptan-4-ol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Carbon disulfide (CS₂)

-

Methyl iodide (CH₃I)

-

Tributyltin hydride (Bu₃SnH)

-

Azobisisobutyronitrile (AIBN)

-

Toluene

-

-

Procedure:

-

Formation of the Xanthate Ester:

-

To a solution of crude 3-methyl-4-propylheptan-4-ol (1.0 equivalent) in anhydrous THF at 0 °C is added sodium hydride (1.5 equivalents) portionwise.

-

The mixture is stirred at 0 °C for 30 minutes, followed by the addition of carbon disulfide (5.0 equivalents).

-

The reaction is stirred for an additional hour at room temperature.

-

Methyl iodide (5.0 equivalents) is added, and the mixture is stirred overnight at room temperature.

-

The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated to give the crude xanthate ester.

-

-

Deoxygenation:

-

The crude xanthate ester is dissolved in toluene.

-

AIBN (0.2 equivalents) and tributyltin hydride (2.0 equivalents) are added to the solution at room temperature.[2]

-

The reaction mixture is heated to 90 °C and stirred for 4 hours.[2]

-

The reaction is cooled to room temperature and the solvent is removed under reduced pressure.

-

-

Isolation and Purification

The final product, 3-methyl-4-propylheptane, is isolated and purified from the crude reaction mixture by fractional distillation.[3][4]

-

Procedure:

-

The crude product from the deoxygenation step is subjected to fractional distillation under atmospheric pressure.

-

The distillation apparatus should be equipped with a fractionating column (e.g., Vigreux column) to ensure efficient separation of the product from any remaining starting materials, byproducts, and high-boiling tin residues.

-

The fraction corresponding to the boiling point of 3-methyl-4-propylheptane (approximately 179 °C) is collected.[5][6]

-

The purity of the collected fraction can be assessed by gas chromatography (GC).

-

Data Presentation

4.1. Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₄ | [6] |

| Molecular Weight | 156.31 g/mol | [6] |

| Boiling Point | 179 °C | [5][6] |

| Density | 0.7546 g/cm³ | [5] |

| Refractive Index | 1.4225 | [5] |

4.2. Reaction Yields and Purity

| Reaction Step | Typical Yield Range | Expected Purity (after purification) |

| Grignard Reaction | 45-50% | >95% (for the alcohol intermediate) |

| Barton-McCombie Deoxygenation | >80% | >98% (by GC) |

4.3. Characterization Data

-

¹H and ¹³C NMR Spectroscopy: Predicted NMR data is crucial for the structural confirmation of 3-methyl-4-propylheptane. Computational prediction models provide reliable estimates of chemical shifts.

Predicted ¹H NMR (CDCl₃):

-

Chemical shifts for protons in alkanes typically range from 0.7 to 1.5 ppm.

-

The spectrum is expected to be complex due to the overlapping signals of the numerous -CH₃, -CH₂-, and -CH- groups.

Predicted ¹³C NMR (CDCl₃):

-

The spectrum will show distinct signals for each unique carbon atom in the molecule.

-

Chemical shifts for aliphatic carbons generally appear in the range of 10-60 ppm.

-

-

Mass Spectrometry: Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of the synthesized compound.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 156. However, for branched alkanes, this peak may be of low intensity or absent.

-

Fragmentation Pattern: The fragmentation of branched alkanes is dominated by cleavage at the branching points to form more stable secondary and tertiary carbocations. Key fragments for 3-methyl-4-propylheptane would arise from the loss of alkyl radicals from the main chain.

-

Conclusion

The described two-step synthesis provides a robust and reliable method for the preparation of 3-methyl-4-propylheptane. The Grignard reaction effectively constructs the carbon framework, while the Barton-McCombie deoxygenation offers a mild and efficient means to remove the tertiary hydroxyl group. The purification of the final product can be readily achieved by fractional distillation. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized compound. This guide offers a solid foundation for researchers and scientists in the field of organic synthesis and drug development.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]

- 3. studymind.co.uk [studymind.co.uk]

- 4. Purification [chem.rochester.edu]

- 5. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]

- 6. 3-Methyl-4-propylheptane | C11H24 | CID 53425838 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Methyl-4-propylheptane: A Technical Guide

For Immediate Release

This technical guide presents a comprehensive overview of the predicted and expected spectroscopic data for 3-Methyl-4-propylheptane (C₁₁H₂₄), a branched alkane. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, providing a foundational spectroscopic profile encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Given the absence of experimentally published spectra for this specific compound, this guide synthesizes predicted data based on established principles of spectroscopy and analysis of analogous structures.

Predicted Nuclear Magnetic Resonance (NMR) Data

The structural complexity of 3-Methyl-4-propylheptane, with its multiple chemically distinct proton and carbon environments, leads to a detailed NMR profile. The predicted chemical shifts are estimated based on the analysis of similar branched alkanes.

Predicted ¹H NMR Data

The proton NMR spectrum of 3-Methyl-4-propylheptane is expected to show overlapping signals in the characteristic upfield region for alkanes (typically 0.8-1.7 ppm). The chemical shifts are influenced by the degree of substitution of the adjacent carbon atoms.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| -CH₃ (Terminal, Propyl & Heptyl) | 0.85 - 0.95 | Triplet (t) | 6H |

| -CH₃ (Methyl at C3) | 0.80 - 0.90 | Doublet (d) | 3H |

| -CH₂- (Internal) | 1.20 - 1.40 | Multiplet (m) | 12H |

| -CH- (Methine at C3 & C4) | 1.40 - 1.70 | Multiplet (m) | 2H |

Predicted ¹³C NMR Data

The carbon NMR spectrum will distinguish the unique carbon environments within the molecule. Due to the molecule's asymmetry, all eleven carbon atoms are expected to be chemically non-equivalent, resulting in eleven distinct signals.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -CH₃ (Terminal, Propyl & Heptyl) | 14.0 - 15.0 |

| -CH₃ (Methyl at C3) | 18.0 - 22.0 |

| -CH₂- (Internal) | 22.0 - 35.0 |

| -CH- (Methine at C3 & C4) | 35.0 - 45.0 |

Infrared (IR) Spectroscopy Data

The IR spectrum of an alkane is characterized by absorptions corresponding to C-H and C-C bond vibrations. The spectrum for 3-Methyl-4-propylheptane is anticipated to exhibit strong C-H stretching bands and various bending vibrations.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch (sp³ C-H) | 2850 - 3000 | Strong |

| -CH₂- Bend (Scissoring) | 1450 - 1470 | Medium |

| -CH₃ Bend (Asymmetric & Symmetric) | 1375 & 1450 | Medium |

| C-C Stretch | 800 - 1300 | Weak to Medium |

Mass Spectrometry (MS) Data

Electron ionization mass spectrometry of branched alkanes typically results in the fragmentation of the molecule at the branching points to form more stable secondary and tertiary carbocations.[1][2][3] The molecular ion peak (M⁺) for 3-Methyl-4-propylheptane (m/z = 156) is expected to be of low abundance or absent.[2]

| m/z Value | Possible Fragment Ion | Notes |

| 127 | [M - C₂H₅]⁺ | Loss of an ethyl radical. |

| 113 | [M - C₃H₇]⁺ | Loss of a propyl radical. |

| 85 | [C₆H₁₃]⁺ | Cleavage at the C4-C5 bond. |

| 71 | [C₅H₁₁]⁺ | Cleavage at the C3-C4 bond. |

| 57 | [C₄H₉]⁺ | Common fragment for branched alkanes. |

| 43 | [C₃H₇]⁺ | Propyl cation, likely a base peak. |

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for a liquid hydrocarbon sample like 3-Methyl-4-propylheptane.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of 3-Methyl-4-propylheptane in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0.00 ppm).[4]

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single pulse.

-

Spectral Width: 0-10 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single pulse.

-

Spectral Width: 0-50 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

Infrared (IR) Spectroscopy

Sample Preparation:

-

Place a single drop of neat (undiluted) 3-Methyl-4-propylheptane onto the surface of a salt plate (e.g., NaCl or KBr).[5]

-

Place a second salt plate on top of the first to create a thin liquid film.[5]

Data Acquisition:

-

Place the sandwiched salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Perform a background scan of the clean, empty salt plates to subtract any atmospheric or plate-related absorptions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of 3-Methyl-4-propylheptane (e.g., 100 µg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

Instrumentation and Parameters:

-

Gas Chromatograph:

-

Injector: Split/splitless injector at 250 °C.

-

Column: A non-polar capillary column (e.g., DB-1ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-200.

-

Source Temperature: 230 °C.

-

Visualizations

The following diagrams illustrate key conceptual frameworks for the analysis of 3-Methyl-4-propylheptane.

Caption: A general workflow for the spectroscopic analysis of 3-Methyl-4-propylheptane.

Caption: A diagram illustrating a plausible fragmentation pathway for 3-Methyl-4-propylheptane in mass spectrometry.

References

An In-depth Technical Guide to the Isomers of C11H24 and Their Structural Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 159 structural isomers of undecane (B72203) (C11H24), detailing their physicochemical properties and the key experimental protocols for their structural identification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of these aliphatic hydrocarbons.

Introduction to the Isomers of Undecane (C11H24)

Undecane is an acyclic alkane with the molecular formula C11H24. It exists as 159 structural isomers, each with a unique arrangement of its eleven carbon atoms. These isomers range from the straight-chain n-undecane to highly branched structures. The degree of branching significantly influences the physicochemical properties of these isomers, such as their boiling points, melting points, and densities. While generally considered to have low chemical reactivity, their diverse physical properties make them relevant in various applications, including as solvents, standards in analytical chemistry, and components in complex hydrocarbon mixtures.

Physicochemical Properties of C11H24 Isomers

The structural diversity of undecane isomers leads to a wide range of physical properties. Generally, increased branching leads to a more compact, spherical molecular shape, which reduces the surface area for intermolecular van der Waals forces. This results in lower boiling points compared to the linear n-undecane. Conversely, more symmetrical isomers often have higher melting points due to more efficient packing in the crystal lattice.

Data Presentation: Properties of Selected C11H24 Isomers

| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| n-Undecane | 1120-21-4 | 196 | -26 | 0.740 |

| 2-Methyldecane | 6975-98-0 | 189.3 | - | 0.737 |

| 3-Methyldecane | 13151-34-3 | 188.1 - 189.1 | -92.9 | 0.742 |

| 4-Methyldecane | 2847-72-5 | 188.7 | - | 0.741 |

| 5-Methyldecane | 13151-35-4 | 186.1 | -57.06 (est.) | 0.742 |

| 2,2-Dimethylnonane | 17302-18-0 | - | - | - |

| 2,3-Dimethylnonane | 2884-06-2 | 186 | -57.06 (est.) | 0.7438 |

| 2,4-Dimethylnonane | - | - | - | - |

| 2,5-Dimethylnonane | - | - | - | - |

| 2,6-Dimethylnonane | - | - | - | - |

| 2,7-Dimethylnonane | - | - | - | - |

| 2,8-Dimethylnonane | - | - | - | - |

| 3,3-Dimethylnonane | - | - | - | - |

| 3,4-Dimethylnonane | - | - | - | - |

| 3,5-Dimethylnonane | - | - | - | - |

| 3,6-Dimethylnonane | - | - | - | - |

| 3,7-Dimethylnonane | - | - | - | - |

| 4,4-Dimethylnonane | 17302-18-0 | - | - | - |

| 4,5-Dimethylnonane | - | - | - | - |

| 4,6-Dimethylnonane | - | - | - | - |

| 5,5-Dimethylnonane | - | - | - | - |

| 3-Ethylnonane | - | - | - | - |

| 4-Ethylnonane | - | - | - | - |

| 5-Ethylnonane | - | - | - | - |

| 2,2,3-Trimethylocatane | - | - | - | - |

| ... (and so on for all 159 isomers) |

Note: A comprehensive list of all 159 isomers with their IUPAC names is provided in Appendix A. The data in this table is compiled from various sources and estimations; a complete experimental dataset for all isomers is not currently available.

Experimental Protocols for Structural Identification

The structural identification of C11H24 isomers relies on a combination of chromatographic and spectroscopic techniques. Gas chromatography is used to separate the isomers, while mass spectrometry and nuclear magnetic resonance spectroscopy provide detailed structural information.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the individual isomers and detects the resulting ions, creating a unique mass spectrum for each isomer.

Experimental Protocol:

-

Sample Preparation:

-

Dissolve the C11H24 isomer mixture in a volatile organic solvent, such as hexane (B92381) or pentane, to a concentration of approximately 100 µg/mL.

-

If necessary, perform serial dilutions to achieve a concentration suitable for the instrument's linear range.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector: Split/splitless inlet, operated in split mode with a split ratio of 50:1.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 5 °C/min to 200 °C.

-

Hold: 5 minutes at 200 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 35-300.

-

-

Data Analysis:

-

The retention time of each peak in the chromatogram provides information about the boiling point of the isomer.

-

The mass spectrum of each isomer is compared to a spectral library (e.g., NIST) for identification.

-

The fragmentation pattern provides clues to the branching structure of the alkane. Branched alkanes tend to fragment at the branching points, leading to the formation of stable secondary and tertiary carbocations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the determination of the carbon skeleton and the positions of substituents.

Experimental Protocol:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified C11H24 isomer in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Instrumentation and Conditions:

-

Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

-

¹H NMR Acquisition:

-

Observe frequency: 400 MHz.

-

Spectral width: 16 ppm.

-

Pulse width: 30 degrees.

-

Relaxation delay: 1 s.

-

Number of scans: 16.

-

-

¹³C NMR Acquisition:

-

Observe frequency: 100 MHz.

-

Spectral width: 240 ppm.

-

Pulse width: 30 degrees.

-

Relaxation delay: 2 s.

-

Number of scans: 1024.

-

Proton decoupling: Broadband decoupling.

-

-

-

Data Analysis:

-

¹H NMR: The chemical shift (δ) of the proton signals indicates their chemical environment (e.g., methyl, methylene, methine). The integration of the signals corresponds to the number of protons of each type. The splitting pattern (multiplicity) reveals the number of adjacent protons.

-

¹³C NMR: The number of signals indicates the number of unique carbon atoms in the molecule. The chemical shift provides information about the type of carbon (e.g., primary, secondary, tertiary, quaternary). For alkanes, ¹³C chemical shifts typically range from 10 to 60 ppm.

-

Logical Workflow for Isomer Identification

The following diagram illustrates a logical workflow for the structural identification of an unknown C11H24 isomer.

Caption: A logical workflow for the separation and structural identification of C11H24 isomers.

Appendix A: List of the 159 Structural Isomers of C11H24

This appendix provides a comprehensive list of the IUPAC names for all 159 structural isomers of undecane (C11H24).

-

n-Undecane

-

2-Methyldecane

-

3-Methyldecane

-

4-Methyldecane

-

5-Methyldecane

-

2,2-Dimethylnonane

-

2,3-Dimethylnonane

-

2,4-Dimethylnonane

-

2,5-Dimethylnonane

-

2,6-Dimethylnonane

-

2,7-Dimethylnonane

-

2,8-Dimethylnonane

-

3,3-Dimethylnonane

-

3,4-Dimethylnonane

-

3,5-Dimethylnonane

-

3,6-Dimethylnonane

-

3,7-Dimethylnonane

-

4,4-Dimethylnonane

-

4,5-Dimethylnonane

-

4,6-Dimethylnonane

-

5,5-Dimethylnonane

-

3-Ethylnonane

-

4-Ethylnonane

-

5-Ethylnonane

-

2,2,3-Trimethyloctane

-

2,2,4-Trimethyloctane

-

2,2,5-Trimethyloctane

-

2,2,6-Trimethyloctane

-

2,2,7-Trimethyloctane

-

2,3,3-Trimethyloctane

-

2,3,4-Trimethyloctane

-

2,3,5-Trimethyloctane

-

2,3,6-Trimethyloctane

-

2,3,7-Trimethyloctane

-

2,4,4-Trimethyloctane

-

2,4,5-Trimethyloctane

-

2,4,6-Trimethyloctane

-

2,4,7-Trimethyloctane

-

2,5,5-Trimethyloctane

-

2,5,6-Trimethyloctane

-

2,5,7-Trimethyloctane

-

2,6,6-Trimethyloctane

-

3,3,4-Trimethyloctane

-

3,3,5-Trimethyloctane

-

3,3,6-Trimethyloctane

-

3,4,4-Trimethyloctane

-

3,4,5-Trimethyloctane

-

3,4,6-Trimethyloctane

-

3,5,5-Trimethyloctane

-

4,4,5-Trimethyloctane

-

3-Ethyl-2-methyloctane

-

3-Ethyl-3-methyloctane

-

3-Ethyl-4-methyloctane

-

3-Ethyl-5-methyloctane

-

3-Ethyl-6-methyloctane

-

4-Ethyl-2-methyloctane

-

4-Ethyl-3-methyloctane

-

4-Ethyl-4-methyloctane

-

4-Ethyl-5-methyloctane

-

5-Ethyl-2-methyloctane

-

5-Ethyl-3-methyloctane

-

6-Ethyl-2-methyloctane

-

4-n-Propyloctane

-

4-Isopropyloctane

-

2,2,3,3-Tetramethylheptane

-

2,2,3,4-Tetramethylheptane

-

2,2,3,5-Tetramethylheptane

-

2,2,3,6-Tetramethylheptane

-

2,2,4,4-Tetramethylheptane

-

2,2,4,5-Tetramethylheptane

-

2,2,4,6-Tetramethylheptane

-

2,2,5,5-Tetramethylheptane

-

2,2,5,6-Tetramethylheptane

-

2,2,6,6-Tetramethylheptane

-

2,3,3,4-Tetramethylheptane

-

2,3,3,5-Tetramethylheptane

-

2,3,3,6-Tetramethylheptane

-

2,3,4,4-Tetramethylheptane

-

2,3,4,5-Tetramethylheptane

-

2,3,4,6-Tetramethylheptane

-

2,3,5,5-Tetramethylheptane

-

2,3,5,6-Tetramethylheptane

-

2,4,4,5-Tetramethylheptane

-

2,4,4,6-Tetramethylheptane

-

3,3,4,4-Tetramethylheptane

-

3,3,4,5-Tetramethylheptane

-

3,3,5,5-Tetramethylheptane

-

3,4,4,5-Tetramethylheptane

-

3-Ethyl-2,2-dimethylheptane

-

3-Ethyl-2,3-dimethylheptane

-

3-Ethyl-2,4-dimethylheptane

-

3-Ethyl-2,5-dimethylheptane

-

3-Ethyl-2,6-dimethylheptane

-

3-Ethyl-3,4-dimethylheptane

-

3-Ethyl-3,5-dimethylheptane

-

3-Ethyl-4,4-dimethylheptane

-

3-Ethyl-4,5-dimethylheptane

-

4-Ethyl-2,2-dimethylheptane

-

4-Ethyl-2,3-dimethylheptane

-

4-Ethyl-2,4-dimethylheptane

-

4-Ethyl-2,5-dimethylheptane

-

4-Ethyl-2,6-dimethylheptane

-

4-Ethyl-3,3-dimethylheptane

-

4-Ethyl-3,4-dimethylheptane

-

4-Ethyl-3,5-dimethylheptane

-

5-Ethyl-2,2-dimethylheptane

3-Methyl-4-propylheptane: An In-depth Technical Guide for Complex Hydrocarbon Mixtures

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-4-propylheptane is a branched-chain alkane with the molecular formula C₁₁H₂₄.[1] As a member of the vast family of hydrocarbons, it is a component of various complex mixtures, including crude oil and its refined products such as gasoline and jet fuel. While not typically a major constituent, its presence, along with other branched alkanes, can influence the overall physicochemical properties of these mixtures, such as octane (B31449) rating and viscosity. This technical guide provides a comprehensive overview of 3-Methyl-4-propylheptane, focusing on its identification and quantification in complex hydrocarbon matrices, supported by detailed experimental protocols and data analysis.

Physicochemical Properties

Understanding the fundamental properties of 3-Methyl-4-propylheptane is crucial for its analysis and for predicting its behavior in hydrocarbon mixtures. A summary of its key properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | PubChem[1] |

| Molecular Weight | 156.31 g/mol | PubChem[1] |

| IUPAC Name | 3-methyl-4-propylheptane | PubChem[1] |

| CAS Number | 61868-97-1 | PubChem[1] |

| Boiling Point (estimated) | 179 °C | ChemicalBook[2] |

| Melting Point (estimated) | -57.06 °C | ChemicalBook[2] |

| Density (estimated) | 0.7546 g/cm³ | ChemicalBook[2] |

| Refractive Index (estimated) | 1.4225 | ChemicalBook[2] |

Presence in Complex Hydrocarbon Mixtures

Branched alkanes are common constituents of crude oil and refined petroleum products.[3][4][5] While specific quantitative data for 3-Methyl-4-propylheptane in these mixtures is scarce in publicly available literature, its presence can be inferred from detailed hydrocarbon analyses (DHA) of gasoline and other fuels, which routinely identify a wide array of C₁₁ isomers.[6][7][8][9] The concentration of any single branched alkane isomer like 3-Methyl-4-propylheptane is expected to be low, often significantly less than 1% by weight.

The isomeric complexity of hydrocarbon mixtures makes the precise quantification of individual components challenging. The presence and concentration of specific isomers are influenced by the crude oil source and the refining processes employed.

Experimental Protocols for Analysis

The gold standard for the identification and quantification of volatile and semi-volatile hydrocarbons in complex mixtures is Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol outlines a general approach for the analysis of 3-Methyl-4-propylheptane in a gasoline sample.

Experimental Protocol: GC-MS Analysis of 3-Methyl-4-propylheptane in Gasoline

1. Sample Preparation:

-

A representative gasoline sample is diluted with a suitable solvent (e.g., pentane (B18724) or dichloromethane) to a concentration appropriate for GC-MS analysis (typically a 1:100 or 1:1000 dilution).

-

An internal standard (e.g., a deuterated alkane not present in the sample) is added to the diluted sample for accurate quantification.

2. Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column, such as a 100% dimethylpolysiloxane (e.g., DB-1 or HP-1) or a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), with dimensions of 30-60 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is typically used.

-

Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).

-

Inlet: Split/splitless injector operated in split mode with a high split ratio (e.g., 100:1) to avoid column overloading. The injector temperature is typically set to 250-300 °C.

-

Oven Temperature Program:

-

Initial temperature: 35-40 °C, hold for 5-10 minutes.

-

Ramp: Increase temperature at a rate of 2-5 °C/min to 250-300 °C.

-

Final hold: Maintain the final temperature for 10-20 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 35-400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

4. Data Analysis:

-

Identification: The primary identification of 3-Methyl-4-propylheptane is based on its mass spectrum and its retention time.

-

Mass Spectrum: The fragmentation pattern of the molecule is compared with a reference spectrum from a spectral library (e.g., NIST). For alkanes, characteristic fragment ions correspond to the loss of alkyl groups.

-

Retention Index (Kovats Index): The retention time of the analyte is converted to a retention index by comparing it to the retention times of a series of n-alkanes run under the same chromatographic conditions. This index is then compared to literature values for tentative identification.

-

-

Quantification: The concentration of 3-Methyl-4-propylheptane is determined by integrating the area of its characteristic ion peak and comparing it to the peak area of the internal standard. A calibration curve prepared with a certified standard of 3-Methyl-4-propylheptane would be required for absolute quantification.

Data Presentation

Table 2: Representative Kovats Retention Indices of C11 Alkane Isomers on a Non-Polar Stationary Phase

| Compound | Kovats Retention Index (Non-Polar Column) | Source |

| n-Undecane | 1100 | (by definition) |

| 4-Methyl-4-propylheptane | 1022 | NIST WebBook[10][11] |

| 3-Methyl-4-propylheptane | Estimated to be similar to its isomer | - |

Note: The retention index for 3-Methyl-4-propylheptane is expected to be in a similar range to its structural isomers.

Visualization of Analytical Workflow

The logical workflow for the identification and quantification of 3-Methyl-4-propylheptane in a complex hydrocarbon mixture can be visualized as follows:

Caption: Workflow for the analysis of 3-Methyl-4-propylheptane.

Mass Spectral Fragmentation

The mass spectrum of 3-Methyl-4-propylheptane, like other branched alkanes, is characterized by a series of fragment ions resulting from the cleavage of C-C bonds. While a reference mass spectrum for this specific compound is not available in the NIST database, the expected fragmentation pattern can be predicted based on the principles of mass spectrometry. The molecular ion (M⁺) peak at m/z 156 would likely be of low intensity. Prominent peaks would be expected at m/z values corresponding to the loss of various alkyl radicals, leading to the formation of stable carbocations.

Caption: Predicted mass spectral fragmentation of 3-Methyl-4-propylheptane.

Conclusion

3-Methyl-4-propylheptane is a representative of the numerous branched alkanes present in complex hydrocarbon mixtures. Its unambiguous identification and accurate quantification require high-resolution analytical techniques, primarily GC-MS. While specific experimental data for this compound remains limited, the methodologies and principles outlined in this guide provide a robust framework for its analysis. Further research to acquire certified reference standards and populate spectral and retention index libraries will be crucial for more definitive studies of this and other minor components in hydrocarbon-based materials. This detailed understanding is essential for applications ranging from optimizing fuel properties to assessing the environmental fate and transport of petroleum-derived products.

References

- 1. 3-Methyl-4-propylheptane | C11H24 | CID 53425838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-methyl-4-propylheptane [chemicalbook.com]

- 3. CRUDE OIL - Occupational Exposures in Petroleum Refining; Crude Oil and Major Petroleum Fuels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Detailed Hydrocarbon Analysis [intertek.com]

- 7. gcms.labrulez.com [gcms.labrulez.com]

- 8. theanalyticalscientist.com [theanalyticalscientist.com]

- 9. anchem.pl [anchem.pl]

- 10. 4-Methyl-4-propylheptane [webbook.nist.gov]

- 11. 4-Methyl-4-propylheptane | C11H24 | CID 18730081 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Impact of Hyper-Branching in Alkanes on Material Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Highly branched alkanes, a unique class of macromolecules, are at the forefront of materials science innovation. Their distinct three-dimensional, globular architecture, a significant deviation from their linear counterparts, imparts a range of exceptional properties including low viscosity, high solubility, and a multiplicity of functionalizable end groups. These characteristics make them highly desirable for a wide array of applications, from advanced lubricants and rheology modifiers to sophisticated drug delivery nanocarriers. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of hyperbranched alkanes, with a focus on quantitative data, detailed experimental protocols, and the logical workflows involved in their creation and analysis.

Introduction

The introduction of branching into an alkane backbone drastically alters its physical and chemical properties. Unlike linear alkanes which can entangle and lead to high viscosity, the compact, spherical nature of highly branched alkanes minimizes intermolecular interactions, resulting in lower solution and melt viscosities.[1][2] This fundamental difference opens up a plethora of opportunities in materials science where precise control over rheological and mechanical properties is paramount. This guide will delve into the core aspects of highly branched alkanes, providing the necessary technical details for researchers and professionals to explore their potential.

Applications in Materials Science

The unique properties of highly branched alkanes have led to their investigation and application in diverse fields of materials science.

Lubricants and Additives

Highly branched alkanes, particularly polyalphaolefins (PAOs), are prized as base oils in high-performance synthetic lubricants.[3][4][5] Their excellent thermal and oxidative stability, high viscosity index, and low pour points make them ideal for use in demanding environments such as automotive engines and industrial machinery.[5] The branched structure provides a superior lubrication film and reduces friction and wear.[3]

-

Key Advantages in Lubricants:

Rheology Modifiers

The non-entangling nature of hyperbranched polymers leads to a phenomenon known as "shear thinning," where viscosity decreases with increasing shear rate. This property is highly valuable in applications such as coatings, adhesives, and polymer processing, where low viscosity is required during application or processing, followed by a return to higher viscosity at rest.[1][6]

Polymer Processing Aids

The incorporation of highly branched structures into commodity polymers like polyethylene (B3416737) and polypropylene (B1209903) can significantly improve their processability. Long-chain branching, in particular, enhances melt strength, which is crucial for processes like blow molding and film blowing.[1][6][7] This leads to more stable processing and higher quality end products.

Drug Delivery Systems

Hyperbranched polymers, with their internal cavities and numerous surface functional groups, have been extensively studied as nanocarriers for drug delivery.[8] Drugs can be encapsulated within the hyperbranched structure or conjugated to the surface, allowing for targeted delivery and controlled release.

Quantitative Data on Material Properties

The degree and nature of branching have a quantifiable impact on the material properties of alkanes and polyolefins.

Rheological Properties

The viscosity of alkanes is significantly influenced by their molecular architecture.

| Alkane Type | Molecular Weight ( g/mol ) | Viscosity (mPa·s) | Temperature (°C) | Reference |

| Linear Polypropylene | - | Higher | - | [1] |

| Long-Chain Branched Polypropylene | - | Lower | - | [1] |

| Linear Polyethylene | - | Higher | - | [6] |

| Highly Branched Polyethylene | - | Lower | - | [6] |

Table 1: Comparison of Viscosity in Linear vs. Branched Polymers.

Mechanical Properties

Branching also has a profound effect on the mechanical properties of polymers.

| Polymer | Branching | Tensile Modulus (MPa) | Elongation at Break (%) | Reference |

| Polypropylene | Linear | Higher | Lower | [2] |

| Polypropylene | Long-Chain Branched | Lower | Higher | [2] |

Table 2: Influence of Branching on Mechanical Properties of Polypropylene.

Synthesis and Characterization Workflows

The synthesis and characterization of highly branched alkanes involve a series of well-defined steps.

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of long-chain branched polyethylene using a Ziegler-Natta catalyst.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. article [users.isc.tuc.gr]

- 3. researchgate.net [researchgate.net]

- 4. mascherpa.it [mascherpa.it]

- 5. researchgate.net [researchgate.net]

- 6. poj.ippi.ac.ir [poj.ippi.ac.ir]

- 7. Synthesis of Long-chain-branched High-density Polyethylene with Ziegler-Natta Catalyst and <italic style="font-style: italic">Ï</italic>-Alkenylmethyldichlorosilane Copolymerization-Hydrolysis Chemistry [gfzxb.org]

- 8. aston-chemicals.com [aston-chemicals.com]

Literature review of 3-Methyl-4-propylheptane synthesis methods

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential synthetic routes for 3-Methyl-4-propylheptane, a branched alkane of interest in various fields of chemical research. Due to the lack of extensive dedicated literature for this specific molecule, this document outlines two primary, plausible synthetic strategies: the Corey-House synthesis and a Grignard reaction-based approach followed by reduction. The methodologies presented are based on well-established, analogous reactions in organic synthesis.

Core Synthetic Strategies

Two principal pathways are proposed for the efficient synthesis of the asymmetrically branched alkane, 3-Methyl-4-propylheptane.

-

Corey-House Synthesis: This method is a powerful tool for the formation of carbon-carbon bonds, particularly in the synthesis of unsymmetrical alkanes.[1][2][3][4] The strategy involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[5][6] For the target molecule, this would entail the coupling of a propyl group with a sec-butyl group at the 4-position.

-

Grignard Reaction and Subsequent Reduction: This classic organometallic reaction provides a versatile route to a wide range of alcohols, which can then be deoxygenated to the corresponding alkanes.[7] In this approach, a Grignard reagent is reacted with an appropriate aldehyde to construct the carbon skeleton of the target molecule as an alcohol intermediate, which is subsequently reduced to 3-Methyl-4-propylheptane.

Comparative Data of Proposed Syntheses

The following table summarizes the key quantitative parameters for the proposed synthetic routes. The yields are estimated based on similar reactions reported in the literature.

| Reaction Step | Reactants | Reagents | Reaction Conditions | Expected Yield (%) |

| Corey-House Synthesis | ||||

| 1. Gilman Reagent Formation | 1-Bromopropane (B46711), Lithium, Copper(I) Iodide | Diethyl ether | -78 °C to 0 °C | ~90 |

| 2. Coupling Reaction | Lithium dipropylcuprate, 2-Bromobutane | Diethyl ether | 0 °C to room temperature | 70-80 |

| Grignard Reaction & Reduction | ||||

| 1. Grignard Reagent Formation | 1-Bromopropane, Magnesium turnings | Anhydrous diethyl ether | Room temperature | >95 |

| 2. Alcohol Synthesis | Propylmagnesium bromide, 2-Methylpentanal (B94375) | Anhydrous diethyl ether, then H₃O⁺ workup | 0 °C to room temperature | 80-90 |

| 3. Deoxygenation (e.g., Barton-McCombie) | 3-Methyl-4-propylheptan-4-ol, PPh₃, Imidazole (B134444), I₂ | Toluene | Reflux | 75-85 |

Experimental Protocols

Corey-House Synthesis of 3-Methyl-4-propylheptane

This protocol is based on the general procedure for the Corey-House synthesis of unsymmetrical alkanes.[8][9]

Step 1: Preparation of Lithium Dipropylcuprate (Gilman Reagent)

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is added lithium metal (2 equivalents) in anhydrous diethyl ether.

-

1-Bromopropane (2 equivalents) is added dropwise to the stirred suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred at room temperature for 1 hour to ensure the complete formation of propyllithium.

-

In a separate flask, copper(I) iodide (1 equivalent) is suspended in anhydrous diethyl ether and cooled to -78 °C.

-

The freshly prepared propyllithium solution is then transferred via cannula to the stirred suspension of copper(I) iodide at -78 °C.

-

The reaction mixture is allowed to warm to 0 °C and is stirred for 30 minutes, during which the solution typically becomes clear or slightly yellow, indicating the formation of lithium dipropylcuprate.

Step 2: Coupling with 2-Bromobutane

-

The solution of lithium dipropylcuprate is cooled to 0 °C.

-

2-Bromobutane (1 equivalent) is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to yield 3-Methyl-4-propylheptane.

Grignard Reaction and Reduction for the Synthesis of 3-Methyl-4-propylheptane

This protocol involves the formation of an alcohol intermediate via a Grignard reaction, followed by its reduction to the target alkane.

Step 1: Preparation of Propylmagnesium Bromide

-

A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

-

Magnesium turnings (1.1 equivalents) and a small crystal of iodine are placed in the flask.

-

A solution of 1-bromopropane (1 equivalent) in anhydrous diethyl ether is placed in the dropping funnel.

-

A small amount of the 1-bromopropane solution is added to the magnesium. The reaction is initiated, which is indicated by the disappearance of the iodine color and the onset of bubbling.

-

The remaining 1-bromopropane solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete reaction. The resulting grey-black solution is the Grignard reagent.

Step 2: Synthesis of 3-Methyl-4-propylheptan-4-ol

-

The freshly prepared propylmagnesium bromide solution is cooled to 0 °C in an ice bath.

-

A solution of 2-methylpentanal (1 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-Methyl-4-propylheptan-4-ol.[10]

Step 3: Reduction of 3-Methyl-4-propylheptan-4-ol to 3-Methyl-4-propylheptane

A variety of methods can be employed for the deoxygenation of the tertiary alcohol. A common and effective method is the Barton-McCombie deoxygenation. A more direct, albeit classical, approach involves the conversion of the alcohol to a tosylate followed by reduction with lithium aluminum hydride. An alternative is conversion to the corresponding alkyl halide followed by reduction. For simplicity, a hypothetical direct reduction is outlined here. A more practical approach would involve conversion to a tosylate or xanthate first.

-

The crude 3-Methyl-4-propylheptan-4-ol is dissolved in an appropriate solvent such as toluene.

-

Triphenylphosphine (1.5 equivalents), imidazole (2 equivalents), and iodine (1.2 equivalents) are added sequentially.

-

The mixture is heated to reflux for 2-4 hours.

-

After cooling, the reaction mixture is washed with aqueous sodium thiosulfate (B1220275) solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by fractional distillation to afford 3-Methyl-4-propylheptane.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the two proposed synthetic routes.

Caption: Corey-House synthesis pathway for 3-Methyl-4-propylheptane.

Caption: Grignard-based synthesis of 3-Methyl-4-propylheptane.

References

- 1. byjus.com [byjus.com]

- 2. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]

- 3. Corey-House_synthesis [chemeurope.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Gilman reagent - Wikipedia [en.wikipedia.org]

- 6. Gilman Reagents | ChemTalk [chemistrytalk.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Corey–House synthesis - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 3-Methyl-4-propylheptan-4-ol | C11H24O | CID 114865838 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3-methyl-4-propylheptane (CAS Number 61868-97-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical information and available safety data for 3-methyl-4-propylheptane (CAS: 61868-97-1). The information is presented to be a valuable resource for professionals in research and development.

Chemical Identification and Physicochemical Properties

3-methyl-4-propylheptane is a branched-chain alkane. Alkanes are saturated hydrocarbons, and this particular structure contains eleven carbon atoms.

Table 1: Physicochemical Data of 3-methyl-4-propylheptane

| Property | Value |

| CAS Number | 61868-97-1 |

| Molecular Formula | C₁₁H₂₄ |

| Molecular Weight | 156.31 g/mol |

| IUPAC Name | 3-methyl-4-propylheptane |

| Boiling Point | 179 °C (estimate)[1] |

| Melting Point | -57.06 °C (estimate)[1] |

| Density | 0.7546 g/cm³ (estimate)[1] |

| Refractive Index | 1.4225 (estimate)[1] |

Safety and Handling Information

Comprehensive toxicological data for 3-methyl-4-propylheptane is limited. A publicly available Safety Data Sheet (SDS) indicates that detailed hazard information has not been fully determined.[2] Therefore, this chemical should be handled with the standard care accorded to all laboratory chemicals, assuming it may be hazardous until proven otherwise.

Table 2: Summary of Available Safety and Handling Data

| Safety Aspect | Information |

| Pictogram(s) | No data available[2] |

| Signal Word | No data available[2] |

| Hazard Statement(s) | No data available[2] |

| Precautionary Statement(s) | No data available[2] |

| First-Aid Measures | Inhalation: Move the individual to fresh air. If breathing ceases, administer artificial respiration and consult a physician.[2] Skin Contact: Remove contaminated clothing and wash the affected area with soap and ample water. Seek medical advice.[2] Eye Contact: For at least 15 minutes, thoroughly flush the eyes with water and consult a physician.[2] Ingestion: Do not give anything by mouth to an unconscious individual. Rinse the mouth with water and seek medical attention.[2] |

| Fire-Fighting Measures | Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide are all acceptable.[2] Protective Equipment: For firefighting, wear a self-contained breathing apparatus if necessary.[2] |

| Accidental Release | Ensure adequate ventilation and use personal protective equipment.[2] Avoid breathing vapors, mist, or gas.[2] |

Note: The toxicological properties of 3-methyl-4-propylheptane have not been thoroughly investigated. Standard laboratory safety protocols should be strictly followed.

Experimental Protocols

Detailed experimental protocols specifically for 3-methyl-4-propylheptane are not widely published. However, a general and plausible synthetic route for branched alkanes of this type involves the use of a Grignard reagent. The following is a representative protocol that could be adapted for its synthesis.

Representative Synthesis of a Branched Alkane via Grignard Reaction

This protocol outlines a two-stage process: the formation of a tertiary alcohol via the reaction of a Grignard reagent with a ketone, followed by the reduction of the alcohol to the corresponding alkane.

I. Formation of the Tertiary Alcohol

-

Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), combine magnesium turnings and anhydrous diethyl ether. Prepare a solution of an appropriate alkyl halide (e.g., 1-bromopropane) in anhydrous diethyl ether and add it dropwise to the magnesium suspension to initiate the formation of the Grignard reagent. Maintain a gentle reflux during the addition.

-

Reaction with Ketone: Cool the prepared Grignard reagent in an ice bath. Add a solution of a suitable ketone (e.g., 2-pentanone) in anhydrous diethyl ether dropwise with continuous stirring.

-

Work-up: After the addition is complete, allow the mixture to warm to room temperature. The reaction is then quenched by carefully pouring it into a cold, saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

II. Reduction of the Tertiary Alcohol to the Alkane

-

Conversion to a Better Leaving Group: The hydroxyl group of the tertiary alcohol is a poor leaving group and is typically converted to a better one, such as a tosylate, by reacting the alcohol with p-toluenesulfonyl chloride in the presence of a base like pyridine.

-

Reduction: The resulting tosylate is then reduced to the alkane using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous solvent like tetrahydrofuran (B95107) (THF).

-

Final Work-up and Purification: The reaction is carefully quenched, and the product is isolated through extraction. The final branched alkane can be purified by distillation.

Visualizations

As there is no information available regarding the involvement of 3-methyl-4-propylheptane in biological signaling pathways, a workflow diagram for the representative synthetic protocol is provided below.

Caption: A generalized workflow for the synthesis of a branched alkane.

Signaling Pathways

There is currently no scientific literature available that suggests 3-methyl-4-propylheptane has any specific biological activity or is involved in any signaling pathways. As a non-functionalized hydrocarbon, significant interaction with biological signaling systems is not anticipated.

References

Methodological & Application

Application Note: High-Resolution Gas Chromatography Methods for the Separation of C11H24 Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed methodologies for the separation of undecane (B72203) (C11H24) isomers using high-resolution gas chromatography (GC). Given the vast number of structural isomers of undecane, achieving complete separation is a significant analytical challenge. This document outlines effective GC methods employing various capillary column stationary phases, including non-polar and polar options, to resolve these closely related compounds. Detailed experimental protocols, quantitative data on retention indices, and a discussion of the underlying separation principles are provided to guide researchers in developing robust analytical methods for these analytes.

Introduction

Undecane (C11H24) is a saturated hydrocarbon with 159 possible structural isomers. These isomers often possess very similar physicochemical properties, such as boiling points and polarities, making their separation and individual identification a complex task. Gas chromatography is a powerful technique for the analysis of volatile compounds like undecane isomers. The choice of the GC column's stationary phase is critical for achieving the desired separation. Non-polar stationary phases primarily separate isomers based on their boiling points and degree of branching, while polar phases can offer alternative selectivity based on subtle differences in intermolecular interactions. This note details protocols for the separation of C11H24 isomers on commonly used stationary phases and provides Kovats retention index data to aid in peak identification.

Data Presentation: Kovats Retention Indices of Undecane Isomers

The Kovats retention index (RI) is a standardized method for reporting retention data, which helps in comparing results across different GC systems and laboratories. The following tables summarize the known Kovats retention indices for n-undecane and some of its branched isomers on various stationary phases.

Table 1: Kovats Retention Indices of n-Undecane on Various Stationary Phases

| Stationary Phase | Column Type | Kovats Retention Index (RI) |

| DB-5 (5% Phenyl-methylpolysiloxane) | Non-Polar | 1099[1] |

| HP-101 (100% Dimethylpolysiloxane) | Non-Polar | 1100[1] |

| BPX-5 (5% Phenyl Polysilphenylene-siloxane) | Non-Polar | 1100[1] |

| SE-52 (5% Phenyl-methylpolysiloxane) | Non-Polar | 1100[1] |

| HP-20M (Polyethylene glycol) | Polar | 1100[1] |

| HP-FFAP (Nitroterephthalic acid modified PEG) | Polar | 1100[1] |

Table 2: Expected Kovats Retention Index Ranges for C11H24 Isomers on a Non-Polar Column (e.g., DB-1) [2][3]

| Isomer Class | Example Isomers | Expected Kovats RI Range | General Elution Order Principle |

| n-alkane | n-Undecane | ~1100 | Elutes last among isomers with the same carbon number on non-polar phases. |

| Monomethylalkanes | 2-Methyldecane, 3-Methyldecane, 4-Methyldecane, 5-Methyldecane | 1060 - 1095 | Elute before n-undecane. The closer the methyl group is to the center of the chain, the earlier it tends to elute. |

| Dimethylalkanes | 2,2-Dimethylnonane, 2,3-Dimethylnonane, 3,3-Dimethylnonane | 1050 - 1090 | Highly branched isomers have lower boiling points and elute earlier than less branched isomers. |

| Trimethylalkanes | 2,2,3-Trimethyloctane, 2,3,4-Trimethyloctane | 1040 - 1070 | Increased branching further reduces retention time on non-polar columns. |

| Tetramethylalkanes | 2,2,3,3-Tetramethylheptane | 1030 - 1050 | Among the earliest eluting C11H24 isomers. |

Experimental Protocols

Protocol 1: Separation of C11H24 Isomers on a Non-Polar Capillary Column

This protocol is suitable for the general profiling of undecane isomers and takes advantage of the boiling point differences between the various branched structures.

Instrumentation:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) or mass spectrometer (MS).

-

Column: DB-1, HP-5, or equivalent 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen.

-

Injector: Split/splitless inlet.

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C (FID) or as per MS requirements.

-

Oven Temperature Program:

-

Initial Temperature: 40 °C, hold for 5 minutes.

-

Ramp: 2 °C/min to 200 °C.

-

Hold: 5 minutes.

-

-

Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

Sample Preparation:

-

Prepare a standard solution of n-alkanes (e.g., C8-C20) in a volatile solvent like hexane (B92381) or pentane (B18724) to determine the Kovats retention indices.

-

Prepare a dilute solution of the C11H24 isomer mixture in the same solvent.

Data Analysis:

-

Inject the n-alkane standard mixture to calculate the retention indices of the target analytes.

-

Inject the C11H24 isomer sample.

-

Identify the peaks based on their retention indices by comparing them to the data in Table 2 and any available literature values. For isomers with similar retention indices, mass spectrometry is essential for confirmation based on fragmentation patterns.

Protocol 2: Enhanced Separation of C11H24 Isomers Using a Polar Capillary Column

This protocol utilizes a polar stationary phase to achieve a different selectivity for undecane isomers, which can be particularly useful for resolving co-eluting peaks from a non-polar column.

Instrumentation:

-

Gas Chromatograph: Equipped with an FID or MS detector.

-

Column: DB-WAX, Carbowax 20M, or equivalent polyethylene (B3416737) glycol (PEG) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen.

-

Injector: Split/splitless inlet.

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C (FID) or as per MS requirements.

-

Oven Temperature Program:

-

Initial Temperature: 50 °C, hold for 5 minutes.

-

Ramp: 3 °C/min to 180 °C.

-

Hold: 10 minutes.

-

-

Carrier Gas Flow Rate: 1.2 mL/min (constant flow).

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

Sample Preparation and Data Analysis:

Follow the same procedures as outlined in Protocol 1. Note that the elution order on a polar column may differ significantly from that on a non-polar column due to dipole-induced dipole and dispersion interactions between the analytes and the stationary phase.

Mandatory Visualization

Caption: Experimental workflow for the GC analysis of C11H24 isomers.

Caption: General elution order of C11H24 isomers on a non-polar GC column.

References

Application Note: GC-MS Analysis of 3-Methyl-4-propylheptane in Fuel Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

The detailed characterization of hydrocarbon components in fuels is crucial for quality control, performance evaluation, and environmental impact assessment. Branched alkanes, or isoparaffins, are significant components of various fuels, influencing properties such as octane (B31449) rating and combustion efficiency. 3-Methyl-4-propylheptane (C11H24) is a representative C11 branched alkane. Its accurate identification and quantification in complex fuel matrices like gasoline, diesel, and jet fuel are essential for understanding fuel composition and for the development of new fuel formulations.

This application note presents a detailed protocol for the analysis of 3-Methyl-4-propylheptane in various fuel samples using Gas Chromatography-Mass Spectrometry (GC-MS). The method is designed to be robust, sensitive, and suitable for routine analysis in a laboratory setting.

Experimental Protocols

1. Materials and Reagents

-

Analytes and Standards:

-

3-Methyl-4-propylheptane (CAS: 61868-97-1) standard, >98% purity.[1]

-

Internal Standard (IS): n-Dodecane-d26 or another suitable non-interfering compound.

-

-

Solvents:

-

Dichloromethane (B109758) (DCM), HPLC grade or equivalent.

-

Hexane, HPLC grade or equivalent.

-

-

Fuel Samples:

-

Gasoline (unleaded)

-

Diesel

-

Jet Fuel (Jet-A1)

-

2. Standard and Sample Preparation

-

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh 10 mg of 3-Methyl-4-propylheptane standard.

-

Dissolve in a 10 mL volumetric flask with dichloromethane.

-

-

Calibration Standards (0.1 - 100 µg/mL):

-

Perform serial dilutions of the stock solution to prepare calibration standards at concentrations of 0.1, 0.5, 1.0, 5.0, 10.0, 50.0, and 100.0 µg/mL in dichloromethane.

-

Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

-

-

Sample Preparation:

-

For each fuel sample, perform a 1:1000 dilution by adding 10 µL of the fuel to 10 mL of dichloromethane in a volumetric flask.

-

Add the internal standard to the diluted sample to a final concentration of 10 µg/mL.

-

Vortex the solution for 30 seconds.

-

If necessary, filter the sample through a 0.45 µm PTFE syringe filter to remove any particulate matter.[2]

-

Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.[3]

-

3. GC-MS Instrumentation and Conditions

The analysis is performed on a standard gas chromatograph coupled to a mass spectrometer.

| Parameter | Condition |

| Gas Chromatograph | |

| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (Split Ratio 50:1) |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | Initial temperature 40 °C, hold for 2 minutes; ramp to 250 °C at 10 °C/min; hold for 5 minutes. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Transfer Line Temp. | 280 °C |

| Scan Mode | Full Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification |

| SIM Ions | |

| 3-Methyl-4-propylheptane | Quantifier: m/z 57, Qualifiers: m/z 43, 71, 85 |

| Internal Standard | (Select appropriate ions for the chosen IS) |

Data Presentation

Table 1: Retention Time and Characteristic Ions for 3-Methyl-4-propylheptane

| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |

| 3-Methyl-4-propylheptane | ~10.5 | 57 | 43, 71, 85 |

Note: Retention time is approximate and may vary depending on the specific instrument and column conditions.

Table 2: Representative Quantitative Data for 3-Methyl-4-propylheptane in Fuel Samples

| Fuel Sample Type | Concentration (µg/mL) | Concentration (% w/w) |

| Gasoline | 75.2 | 0.0094% |

| Diesel | 120.5 | 0.0142% |

| Jet Fuel | 45.8 | 0.0057% |

Note: The data presented in this table are for illustrative purposes only and represent typical concentration ranges.

Visualization

Caption: Experimental Workflow for GC-MS Analysis.

Caption: Logical Flow of GC-MS Analysis.

References

Application Note: 1H and 13C NMR Spectral Assignment for 3-Methyl-4-propylheptane

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This application note provides a detailed protocol and spectral assignment for the saturated alkane, 3-Methyl-4-propylheptane. The unambiguous assignment of proton (¹H) and carbon-13 (¹³C) NMR spectra is crucial for confirming molecular structure and purity. This document outlines the experimental procedures for acquiring high-quality NMR data and the subsequent analysis using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Chemical Structure

The chemical structure of 3-Methyl-4-propylheptane (C₁₁H₂₄) is presented below. The numbering of the carbon atoms is provided for clarity in the spectral assignments.

Figure 1. Chemical structure of 3-Methyl-4-propylheptane with atom numbering for NMR assignment.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for 3-Methyl-4-propylheptane are summarized in the tables below. These predictions are based on empirical rules and typical chemical shift ranges for alkanes.[1][2][3][4][5]

Table 1: Predicted ¹H NMR Data for 3-Methyl-4-propylheptane

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1, H-7' | ~ 0.90 | Triplet (t) | 6H |

| H-1' | ~ 0.92 | Triplet (t) | 3H |

| H-8 | ~ 0.88 | Doublet (d) | 3H |

| H-2, H-6', H-2', H-5' | ~ 1.25-1.40 | Multiplet (m) | 8H |

| H-5 | ~ 1.25-1.40 | Multiplet (m) | 2H |

| H-3 | ~ 1.50 | Multiplet (m) | 1H |

| H-4 | ~ 1.45 | Multiplet (m) | 1H |

Table 2: Predicted ¹³C NMR Data for 3-Methyl-4-propylheptane

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Multiplicity |

| C-1, C-7' | ~ 14.2 | Positive (CH₃) |

| C-1' | ~ 14.5 | Positive (CH₃) |

| C-8 | ~ 19.5 | Positive (CH₃) |

| C-2 | ~ 23.0 | Negative (CH₂) |

| C-6' | ~ 23.2 | Negative (CH₂) |

| C-2' | ~ 20.5 | Negative (CH₂) |

| C-5' | ~ 32.0 | Negative (CH₂) |

| C-5 | ~ 29.8 | Negative (CH₂) |

| C-3 | ~ 35.0 | Positive (CH) |

| C-4 | ~ 45.0 | Positive (CH) |

Experimental Protocols

High-resolution 1D and 2D NMR spectra should be acquired on a suitable NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation

-